Des-methylformate Eplerenone

Description

Contextualizing Des-methylformate Eplerenone (B1671536) within the Eplerenone Chemical Space

Eplerenone is a complex steroidal molecule characterized by a 9,11α-epoxide, a 17α-γ-lactone, and a 7α-methoxycarbonyl group. mdpi.comwikipedia.org The chemical space around Eplerenone is populated by a variety of related substances, including process-related impurities that arise during its synthesis and degradation products that form under various stress conditions. mdpi.comnih.gov

The name "Des-methylformate Eplerenone" suggests a derivative of Eplerenone that has undergone the removal of a methyl group and a formate (B1220265) group. Chemically, this likely corresponds to the hydrolysis of the methyl ester at the C7 position to a carboxylic acid, and potentially further structural modifications. One identified intermediate in the synthesis of this compound is 9,11-Didehydrospirolactone, indicating a structural relationship involving the steroidal backbone. chemicalbook.com The study of such derivatives is essential for understanding the stability and degradation pathways of Eplerenone. nih.gov

Rationale for Academic Investigation of this compound Derivatives

The primary driver for the academic and industrial investigation of this compound and similar derivatives is rooted in pharmaceutical quality control. Regulatory bodies worldwide mandate the identification and characterization of impurities in active pharmaceutical ingredients (APIs). Understanding the impurity profile of a drug like Eplerenone is crucial for several reasons:

Safety Concerns: Even in small amounts, certain impurities can have their own pharmacological or toxicological effects.

Stability Indicating Methods: The study of degradation products like this compound is vital for developing stability-indicating analytical methods. These methods are used to monitor the drug's quality over its shelf life. nih.gov

Research into these derivatives helps in optimizing the manufacturing process to minimize the formation of unwanted byproducts and in establishing appropriate specifications for the final drug product. mdpi.comnih.gov

Overview of Research Methodologies and Thematic Areas for this compound

The investigation of this compound and other Eplerenone-related compounds employs a range of sophisticated analytical techniques. The main thematic areas of research include the synthesis of reference standards for these impurities and the development of robust analytical methods for their detection and quantification.

Key Research Methodologies:

| Methodology | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | A cornerstone technique for separating and quantifying Eplerenone and its impurities in bulk drug and pharmaceutical formulations. indexcopernicus.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used for the identification of unknown impurities and degradation products by providing molecular weight and fragmentation data. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for the definitive structural elucidation of isolated impurities, providing detailed information about the arrangement of atoms within the molecule. mdpi.comnih.gov |

| Forced Degradation Studies | Involve subjecting the parent drug to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products like this compound and understand their formation pathways. nih.govnih.gov |

These methodologies are often used in concert to build a comprehensive profile of the impurities associated with Eplerenone, ensuring the quality and safety of the final pharmaceutical product.

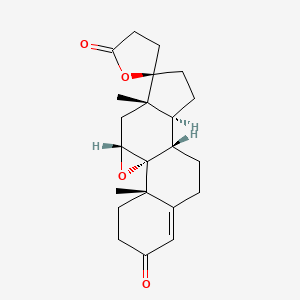

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H28O4 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2S,10S,11S,14R,15S,17R)-2,15-dimethylspiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,5'-oxolane]-2',5-dione |

InChI |

InChI=1S/C22H28O4/c1-19-8-5-14(23)11-13(19)3-4-16-15-6-9-21(10-7-18(24)26-21)20(15,2)12-17-22(16,19)25-17/h11,15-17H,3-10,12H2,1-2H3/t15-,16-,17+,19-,20-,21+,22-/m0/s1 |

InChI Key |

PKEDSINSHNDWPK-GBVSWGERSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C24C(O4)CC5(C3CCC56CCC(=O)O6)C |

Origin of Product |

United States |

Structural Elucidation and Definitive Chemical Characterization of Des Methylformate Eplerenone

Precise Chemical Nomenclature and Stereochemical Considerations for Des-methylformate Eplerenone (B1671536)

Des-methylformate Eplerenone is more formally recognized in scientific literature and pharmacopeial standards as Eplerenone-7α-carboxylic acid . The name "Des-methylformate" indicates the absence of the methyl formate (B1220265) group, which in the parent molecule, Eplerenone, exists as a methyl ester at the 7α-position of the steroid nucleus. This modification results from the hydrolysis of the methyl ester, yielding a carboxylic acid functional group.

The systematic IUPAC name for this compound is (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid γ-lactone . This nomenclature precisely defines the complex steroidal structure, including the stereochemistry at its multiple chiral centers.

The stereochemical configuration of this compound is critical to its chemical identity and is inherited from the parent molecule, Eplerenone. The designations (7α, 11α, 17α) specify the spatial orientation of the substituents at these respective carbon atoms on the steroid backbone. Maintaining the stereochemical integrity of these centers during its formation as an impurity is a key aspect of its characterization.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| Common Name | This compound |

| Systematic Name | Eplerenone-7α-carboxylic acid |

| IUPAC Name | (7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxo-pregn-4-ene-7,21-dicarboxylic acid γ-lactone |

| Molecular Formula | C23H28O6 |

| Molecular Weight | 400.47 g/mol |

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

The definitive structural confirmation of this compound relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific, detailed public data for this compound is limited, the expected shifts can be inferred from the structure and related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the steroid backbone. Key differences from the spectrum of Eplerenone would include the absence of the methyl ester singlet (typically around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton, which would be highly deshielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure. The most notable change from Eplerenone's spectrum would be the chemical shift of the carbonyl carbon at the 7-position. In the methyl ester of Eplerenone, this carbon appears at a characteristic chemical shift. Upon hydrolysis to the carboxylic acid, this signal would be expected to shift slightly. The absence of the methoxy (B1213986) carbon signal from the methyl ester would also be a key indicator.

Table 2: Predicted Key ¹H and ¹³C NMR Spectral Features of this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | > 10 (broad singlet) |

| ¹³C | Carboxylic Acid Carbonyl (C-7) | ~170-180 |

| ¹³C | Lactone Carbonyl (C-21) | ~175-185 |

High-Resolution Mass Spectrometry (HRMS) for this compound

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm the molecular formula C23H28O6 by providing a highly accurate mass measurement of the molecular ion. This technique is crucial for distinguishing it from other impurities with similar retention times in chromatography but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Calculated m/z |

| ESI+ | [M+H]⁺ | 401.1913 |

| ESI+ | [M+Na]⁺ | 423.1732 |

| ESI- | [M-H]⁻ | 399.1757 |

Vibrational Spectroscopy (Infrared, Raman) for this compound Structural Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The most prominent feature would be a broad O-H stretching vibration from the carboxylic acid group, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹, while the γ-lactone carbonyl stretch would likely appear at a higher wavenumber.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying the functional groups. The C=C bond of the α,β-unsaturated ketone in the A-ring of the steroid would be expected to show a strong Raman signal.

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| C=O Stretch | Carboxylic Acid | 1700-1725 |

| C=O Stretch | γ-Lactone | ~1760-1780 |

| C=C Stretch | α,β-Unsaturated Ketone | ~1660 |

Chromatographic Techniques for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common technique used for the analysis of Eplerenone and its impurities. Various methods have been developed that can effectively separate this compound from Eplerenone and other process-related impurities. These methods typically use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector at a wavelength where both Eplerenone and its impurities exhibit significant absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific method for the detection and identification of impurities. LC-MS allows for the confirmation of the molecular weight of this compound in complex mixtures, even at very low levels.

The development and validation of robust chromatographic methods are critical for ensuring the quality and purity of Eplerenone drug substances and products by controlling the levels of impurities such as this compound.

Isotopic Labeling Strategies for Elucidating this compound Structural Features

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to provide unambiguous confirmation of chemical structures. In the context of this compound, a metabolite of Eplerenone, isotopic labeling strategies are instrumental in confirming its structural features and understanding its formation. This involves the strategic incorporation of stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H or D), and oxygen-18 (¹⁸O), into the parent Eplerenone molecule. The subsequent analysis of the labeled this compound, primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for precise structural elucidation. nih.gov

The primary goals of employing isotopic labeling for the study of this compound include:

Confirming the core structure: By labeling specific positions on the Eplerenone backbone, the integrity of the steroidal nucleus in the metabolite can be verified.

Identifying the site of metabolism: Strategic placement of labels can pinpoint the exact location of enzymatic modification that leads to the formation of this compound.

Elucidating the mechanism of formation: The retention or loss of isotopic labels can provide insights into the biochemical reactions involved in the metabolic conversion.

Facilitating quantitative analysis: Isotopically labeled compounds serve as ideal internal standards for accurate quantification of the metabolite in biological matrices. nih.gov

A common approach involves the synthesis of Eplerenone with one or more heavy atoms at specific locations. For instance, ¹³C atoms can be incorporated into the steroid skeleton or the side chains. When this labeled Eplerenone is metabolized, the resulting this compound will also carry the ¹³C label. The mass of the labeled metabolite will be higher than the unlabeled version, and this mass shift is readily detectable by mass spectrometry, confirming the metabolic relationship between the two compounds.

Deuterium labeling is another valuable strategy. Replacing hydrogen atoms with deuterium at specific sites can help in understanding the stereochemistry of metabolic reactions. Furthermore, the distinct signal of deuterium in NMR spectroscopy can aid in the assignment of proton signals in the metabolite's spectrum. nih.gov

The following hypothetical data tables illustrate how results from isotopic labeling experiments could be presented to support the structural elucidation of this compound.

Table 1: Hypothetical Mass Spectrometry Data for Labeled and Unlabeled this compound

| Compound | Isotopic Label | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Shift (Da) | Interpretation |

| This compound | None (unlabeled) | 389.18 | 389.19 | - | Native molecular weight confirmed. |

| This compound | ¹³C₄-Eplerenone precursor | 393.19 | 393.20 | +4 | The four ¹³C labels from the precursor are retained, confirming the integrity of the core structure. |

| This compound | D₃-methoxy Eplerenone precursor | 392.20 | 392.21 | +3 | The three deuterium labels on the methoxy group are retained, indicating this group is not the site of demethylation. |

Table 2: Hypothetical ¹³C NMR Chemical Shift Comparison for Key Carbons in Labeled this compound

| Carbon Position | Unlabeled this compound (δ, ppm) | ¹³C-Labeled this compound (δ, ppm) | J-Coupling (Hz) | Structural Confirmation |

| C-7 | 55.2 | 55.2 | 35.5 (¹JC-C) | Confirms connectivity between C-6 and C-7 through observed carbon-carbon coupling. |

| C-17 | 88.9 | 88.9 | - | No direct labeling at this position, chemical shift remains consistent. |

| C-21 | 68.4 | 68.4 | 40.1 (¹JC-C) | Confirms the presence of the C-20 to C-21 bond in the metabolite. |

These tables represent the type of data that would be generated in isotopic labeling studies to definitively characterize the structure of this compound. The precise mass shifts observed in MS and the coupling patterns in NMR of the isotopically enriched metabolite provide conclusive evidence for its molecular structure. nih.gov

Synthetic Pathways and Targeted Chemical Transformations of Des Methylformate Eplerenone

Strategies for De Novo Synthesis of Des-methylformate Eplerenone (B1671536)

The de novo synthesis of Des-methylformate Eplerenone, understood as its preparation from foundational steroid precursors rather than from Eplerenone itself, leverages established steroid chemistry. While often considered an impurity, its synthesis can be targeted. Intermediates used in the synthesis of Eplerenone and related spirolactone steroids serve as the primary starting points.

One plausible route begins with precursors such as 9,11-Didehydrospirolactone or 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid γ-Lactone . cymitquimica.comchemicalbook.com The synthesis would proceed through a series of steps to introduce the necessary functionalities at the C-7 and C-9 positions of the steroid nucleus.

A generalized synthetic scheme could involve:

Introduction of a C-7 Carboxyl Group: A key step involves the introduction of a carboxyl group at the 7α-position. This can be achieved through various methods, such as formylation followed by oxidation.

Epoxidation of the 9,11-Double Bond: The crucial 9α,11α-epoxy ring, characteristic of Eplerenone and its derivatives, is typically formed via epoxidation of a Δ⁹⁽¹¹⁾-unsaturated precursor. mdpi.com Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a suitable initiator are employed for this transformation. mdpi.comgoogle.com

The challenge in a de novo synthesis lies in controlling the stereochemistry at multiple centers, particularly at C-7, to ensure the desired α-configuration of the carboxyl group.

Derivatization and Modification Approaches from Eplerenone Precursors to this compound

The most direct and commonly studied route to this compound is through the derivatization or degradation of Eplerenone or its immediate precursors. The name "Des-methylformate" implies the hydrolysis of the 7α-methyl ester group of Eplerenone to a carboxylic acid. This transformation is a critical focus in stability and impurity profiling studies of Eplerenone.

Forced degradation studies have shown that Eplerenone undergoes significant degradation under hydrolytic conditions, particularly in the presence of acid or base, to yield this compound (often referred to as Eplerenone acid impurity). nih.govresearchgate.nettandfonline.com

Base-Catalyzed Hydrolysis: Treatment of Eplerenone with a base, such as sodium hydroxide (B78521) in a suitable solvent, readily cleaves the methyl ester to form the corresponding sodium carboxylate salt. Subsequent acidification then yields the this compound. Studies show that under alkaline hydrolysis, this is often the major degradation product. tandfonline.com

Acid-Catalyzed Hydrolysis: Similarly, heating Eplerenone in an acidic medium can effect the hydrolysis of the ester. However, acidic conditions may also lead to other side reactions, including potential opening of the epoxide ring. nih.govtandfonline.com

These derivatization approaches are fundamental for synthesizing reference standards required for analytical method development and validation in the quality control of Eplerenone manufacturing. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for this compound Synthesis

While in a pharmaceutical manufacturing context the goal is to minimize the formation of impurities like this compound, the "optimization" of its synthesis is relevant for producing it as a reference standard. The key is to identify conditions that selectively promote the desired transformation—typically ester hydrolysis—while preventing further degradation.

Forced degradation studies provide valuable data on the factors that influence the yield of this compound from Eplerenone.

Table 1: Factors Influencing the Formation of this compound via Hydrolysis

| Parameter | Condition | Effect on Formation | Reference |

| pH | Alkaline (Base Hydrolysis) | Significant formation; often the major degradant. | nih.govtandfonline.com |

| pH | Acidic (Acid Hydrolysis) | Significant formation, but potential for other degradants. | nih.govtandfonline.com |

| Temperature | Increased Temperature | Accelerates the rate of hydrolysis. | tandfonline.com |

| Time | Increased Duration | Increases the conversion of Eplerenone to the degradant. | tandfonline.com |

| Reagent Concentration | Higher concentration of acid or base | Increases the rate of formation. | tandfonline.com |

Experimental design approaches, such as factorial design, can be employed to systematically study the influence of factors like temperature, pH, and reaction time to maximize the yield for targeted synthesis. tandfonline.comrsc.org For instance, a controlled reaction using a specific concentration of sodium hydroxide at a defined temperature and time can be optimized to achieve a high conversion rate of Eplerenone to its carboxylic acid derivative with minimal side products.

Application of Green Chemistry Principles in this compound Synthetic Routes

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental profile of the chemical transformations involved. This is particularly relevant when producing the compound as a reference material, where cleaner processes are desirable.

Key areas for applying green chemistry include:

Solvent Selection: Many traditional steroid transformations utilize chlorinated solvents like dichloromethane. google.comgoogle.com Green chemistry encourages the substitution of these with safer alternatives such as acetone, ethanol, or butanone, which are sometimes used in the recrystallization steps of Eplerenone synthesis. google.comgoogle.com

Catalysis over Stoichiometric Reagents: The hydrolysis of the methyl ester is often performed with stoichiometric amounts of strong acid or base. A greener approach could involve the use of catalytic methods. For instance, enzymatic hydrolysis using specific lipases or esterases could offer a highly selective and environmentally benign alternative, operating under mild conditions (neutral pH, ambient temperature) and reducing waste generation.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as might be possible with enzymatic methods, significantly reduces the energy consumption of the process compared to reactions requiring heating or reflux. google.com

By focusing on these principles, the synthesis of this compound can be made more sustainable, reducing both environmental impact and production costs.

Stereoselective and Enantioselective Synthesis of this compound Isomers

The stereochemistry of this compound is complex, featuring multiple chiral centers inherent to the steroid skeleton. The stereochemical outcome of its synthesis is almost entirely dependent on the stereochemistry of the starting materials.

Substrate Control: When this compound is synthesized from Eplerenone, the stereochemistry of the final product is directly inherited. The hydrolysis of the 7α-methyl ester does not affect the chiral centers of the steroid ring system. Therefore, the product retains the (7α, 11α, 17α) configuration of the Eplerenone precursor. nih.gov

Formation of Diastereomers: During the synthesis of Eplerenone and its precursors, side reactions can lead to the formation of stereoisomers. A notable example is the epimerization at the C-7 position. Under basic conditions, the 7α-carbomethoxy group can epimerize to the more thermodynamically stable 7β-isomer. mdpi.comnih.gov If an Eplerenone sample contains its 7β-epimer, subsequent hydrolysis will produce the 7β-isomer of this compound.

Table 2: Potential Stereoisomers in this compound Synthesis

| Isomer | Precursor | Method of Formation | Reference |

| 7α-carboxy Isomer (Desired Product) | 7α-Eplerenone | Hydrolysis of the target molecule. | nih.gov |

| 7β-carboxy Isomer (Diastereomer) | 7β-Eplerenone (Impurity) | Epimerization at C-7 under basic conditions, followed by hydrolysis. | mdpi.comnih.gov |

The synthesis and isolation of these isomers are crucial for analytical purposes, allowing for the accurate quantification of stereoisomeric impurities in the final Eplerenone active pharmaceutical ingredient. The separation of these diastereomers is typically achieved using chiral chromatography techniques. The synthesis of a specific isomer, therefore, requires a stereochemically pure starting material.

Advanced Analytical Methodologies for Detection and Quantification of Des Methylformate Eplerenone

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Des-methylformate Eplerenone (B1671536)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of pharmaceutical impurities due to its high sensitivity and selectivity. nih.govresearchgate.net

The successful separation of Des-methylformate Eplerenone from the parent API, Eplerenone, and other related impurities is paramount for accurate quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purpose.

Column Selection: A C18 column is commonly employed for the separation of Eplerenone and its impurities. researchgate.netakjournals.comscielo.br Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm have been shown to provide good resolution. akjournals.comscielo.br For more rapid analysis, shorter columns with smaller particle sizes, such as a 50 mm x 2.1 mm, 1.7 µm UPLC column, can be utilized. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A combination of acetonitrile (B52724) and water or methanol (B129727) and water is frequently used. researchgate.netscielo.br The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or a phosphate (B84403) buffer, helps to control the pH and improve peak shape. akjournals.comgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of all impurities with varying polarities. researchgate.netnih.gov

Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for conventional HPLC systems, while lower flow rates of approximately 0.3 mL/min are used with UPLC systems to maintain efficiency. researchgate.netscielo.br The column temperature is typically maintained at around 30°C to ensure reproducible retention times. akjournals.com

Table 1: Example of Optimized Chromatographic Conditions for Separation of Eplerenone and its Impurities

| Parameter | Condition |

| Column | Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C akjournals.com |

| Injection Volume | 10 µL scielo.br |

| Detection | UV at 240 nm nih.gov |

Mass spectrometry provides the high selectivity and sensitivity required for the trace-level quantification of impurities.

Ionization Technique: Electrospray ionization (ESI) is the preferred ionization method for polar molecules like Eplerenone and its derivatives. mdpi.comnih.gov It can be operated in both positive and negative ion modes. For Eplerenone and its hydrolyzed metabolite, a combination of positive and negative ionization has been used to achieve the best sensitivity for each compound. nih.gov

Mass Analyzer and Detection Mode: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. nih.gov This technique involves monitoring a specific precursor ion to product ion transition, which significantly enhances selectivity and reduces background noise. For structural elucidation of unknown impurities, high-resolution mass spectrometry (HRMS) with analyzers like time-of-flight (TOF) or Orbitrap can be employed. mdpi.comnih.gov

Precursor and Product Ions: The precursor ion for this compound would correspond to its protonated molecule [M+H]⁺ in positive ion mode. The specific m/z value would need to be determined based on its exact molecular weight. The product ions would be generated through collision-induced dissociation (CID) of the precursor ion. The selection of a specific and abundant product ion is crucial for developing a sensitive MRM method. For Eplerenone, the precursor to product ion transition of m/z 415 -> 163 has been used for quantification. nih.gov A similar fragmentation pathway would be expected for this compound, with adjustments for the mass difference.

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ion (m/z) | To be determined via fragmentation studies |

| Collision Energy | To be optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Volatile this compound Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it is generally suitable for volatile and thermally stable compounds. Steroidal compounds like Eplerenone and its impurities are non-volatile and require derivatization prior to GC-MS analysis. jfda-online.com

The derivatization process aims to convert polar functional groups, such as hydroxyl and carboxyl groups, into less polar and more volatile derivatives. jfda-online.com For this compound, which contains a hydroxyl group, silylation is a common derivatization technique. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives. jfda-online.com

Once derivatized, the volatile analyte can be separated on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The separated derivatives are then detected by a mass spectrometer, typically a single quadrupole or ion trap, operating in electron ionization (EI) mode. The resulting mass spectra, with their characteristic fragmentation patterns, can be used for identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Quantification of this compound

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct, absolute quantification of a substance without the need for a reference standard of the analyte itself. resolvemass.cafujifilm.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com

For the qNMR analysis of this compound, a certified internal standard with known purity would be accurately weighed and mixed with a known amount of the sample containing the impurity. The ¹H NMR spectrum of the mixture is then recorded. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard, the absolute amount of the impurity can be calculated. resolvemass.ca

The selection of an appropriate solvent that dissolves both the analyte and the internal standard, and that does not have signals overlapping with the signals of interest, is crucial. Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Full characterization of Eplerenone impurities by NMR, including the assignment of ¹H and ¹³C signals, has been reported, which provides the foundational data necessary for developing a qNMR method for its derivatives. mdpi.comnih.gov

Capillary Electrophoresis (CE) and Electrophoretic Separation Techniques for this compound

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. mdpi.com

For the analysis of neutral or weakly charged compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. The analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and this differential partitioning allows for their separation. scielo.br

The development of a MEKC method for this compound would involve optimizing parameters such as the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the buffer pH and concentration, the applied voltage, and the capillary temperature. scielo.brnih.gov Detection is typically performed using a UV detector integrated into the CE instrument.

Hyphenated Analytical Techniques for Comprehensive Profiling of this compound

Hyphenated techniques, which involve the coupling of two or more analytical instruments, provide a powerful tool for the comprehensive analysis of complex samples. researchgate.net For the impurity profiling of pharmaceuticals, the hyphenation of liquid chromatography with mass spectrometry (LC-MS) is indispensable. nih.gov

Further hyphenation, such as LC-MS-MS, provides enhanced selectivity and sensitivity for quantification. nih.gov For structural elucidation, the coupling of LC with high-resolution mass spectrometry (LC-HRMS) is invaluable. In cases where NMR is required for definitive structure confirmation, off-line or on-line LC-NMR can be employed. This involves separating the impurities by LC, collecting the fractions of interest, and then analyzing them by NMR. This approach has been instrumental in the characterization of various drug impurities. mdpi.comnih.gov

The combination of these hyphenated techniques allows for a complete picture of the impurity profile of a drug substance, enabling the detection, quantification, and structural identification of compounds like this compound.

Degradation Pathways and Stability Assessment of Des Methylformate Eplerenone

Forced Degradation Studies of Des-methylformate Eplerenone (B1671536) under Varied Stress Conditions (Hydrolytic, Oxidative, Photolytic, Thermal)

Detailed experimental data from forced degradation studies specifically on Des-methylformate Eplerenone is not available in the reviewed scientific literature. Studies on the parent compound, Eplerenone, have shown its susceptibility to degradation under acidic, basic, and oxidative conditions, while exhibiting relative stability under thermal and photolytic stress. It is plausible that this compound, sharing a similar steroidal lactone core, may exhibit comparable instabilities. However, without direct experimental evidence, this remains speculative. The absence of the methylformate group could potentially influence its reactivity and degradation profile.

Identification and Characterization of Degradation Products of this compound via Spectroscopic Methods

As there are no published studies on the forced degradation of this compound, there is consequently no information regarding the identification and characterization of its specific degradation products. The process of identifying and characterizing degradation products typically involves the use of advanced spectroscopic techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy to elucidate the chemical structures of the newly formed entities.

Mechanistic Elucidation of this compound Degradation Routes and Kinetic Parameters

The elucidation of degradation mechanisms and the determination of kinetic parameters, such as reaction rates and activation energies, are contingent upon the data obtained from forced degradation studies. The lack of such foundational data for this compound means that its degradation routes and the kinetics of these processes have not been established. For the parent compound Eplerenone, hydrolysis of the γ-lactone ring is a known degradation pathway. It is conceivable that this compound could also undergo similar hydrolytic degradation.

Impact of Environmental Factors and Excipient Interactions on this compound Stability

Information regarding the impact of environmental factors such as humidity and light, as well as potential interactions with pharmaceutical excipients on the stability of this compound, is not available. Such studies are crucial for formulation development to ensure the stability of the active pharmaceutical ingredient within a drug product.

Non Clinical Biotransformation and in Vitro Metabolic Studies of Des Methylformate Eplerenone

Investigation of Des-methylformate Eplerenone (B1671536) Biotransformation in Isolated Enzyme Systems (e.g., Carboxylesterases, Cytochrome P450s)

No studies were identified that investigated the biotransformation of "Des-methylformate Eplerenone" using isolated enzyme systems such as carboxylesterases or cytochrome P450s.

Metabolite Profiling of this compound in Liver Microsomes and Hepatocyte Cultures (Non-human or in vitro only)

There is no available data on the metabolite profiling of "this compound" in either liver microsomes or hepatocyte cultures from any non-human species in an in vitro setting.

Characterization of Enzymatic Pathways Involved in this compound Metabolism

Due to the absence of metabolic studies on "this compound," the enzymatic pathways responsible for its metabolism have not been characterized.

Comparative Non-Clinical Biotransformation Studies of this compound and Eplerenone

No scientific literature could be found that presents a comparative analysis of the non-clinical biotransformation of "this compound" and its parent compound, Eplerenone.

Theoretical and Computational Chemistry Approaches to Des Methylformate Eplerenone

Quantum Chemical Calculations for Electronic Structure and Reactivity of Des-methylformate Eplerenone (B1671536)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For Des-methylformate Eplerenone, these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential, all of which are crucial for its chemical behavior.

The electronic structure of a molecule dictates its reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can visually represent the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations to be performed on this compound.

Molecular Docking and Dynamics Simulations with Enzymes Relevant to this compound Formation or Degradation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a small molecule, like this compound, and a biological macromolecule, such as an enzyme. nih.gov These simulations can predict the binding affinity and conformation of the ligand within the active site of the enzyme, providing insights into the mechanisms of its formation or further degradation.

This compound is formed from Eplerenone, a process likely mediated by metabolic enzymes. Similarly, it may be a substrate for other enzymes leading to its degradation. Molecular docking could be employed to predict the preferred binding pose of this compound in the active sites of relevant enzymes, such as cytochrome P450 isoforms. Following docking, MD simulations can provide a dynamic view of the protein-ligand complex, revealing the stability of the interaction and the key amino acid residues involved in binding over time. irbbarcelona.org

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for this compound with a Hypothetical Enzyme

| Parameter | Description |

| Binding Affinity (Docking Score) | Predicted free energy of binding (e.g., in kcal/mol), indicating the strength of the interaction. |

| Key Interacting Residues | Amino acids in the enzyme's active site forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the superimposed protein-ligand complex over the course of the MD simulation, indicating stability. |

| Hydrogen Bond Analysis | Identifies the persistence of specific hydrogen bonds between the ligand and the enzyme throughout the simulation. |

Note: This table illustrates the type of information that can be obtained from molecular docking and dynamics simulations.

Structure-Activity Relationship (SAR) Studies for this compound and its Structural Analogs (Focus on chemical reactivity and stability)

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity or, in this context, its chemical properties like reactivity and stability. wikipedia.org By comparing this compound to its parent compound, Eplerenone, and other structural analogs, it is possible to infer how the removal of the methylformate group influences its chemical behavior.

The primary structural difference between Eplerenone and this compound is the hydrolysis of the methyl ester to a carboxylic acid. This modification is expected to significantly alter the molecule's physicochemical properties, including its polarity, solubility, and ability to act as a hydrogen bond donor. The presence of the carboxylic acid group in this compound would likely increase its polarity and water solubility compared to Eplerenone.

Degradation studies of Eplerenone have shown that it is susceptible to hydrolysis under acidic and basic conditions, leading to the formation of degradation products. nih.govresearchgate.net One major degradant identified is "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid". nih.gov Comparing the stability of this compound to such analogs under various stress conditions would be a key aspect of SAR studies.

Table 3: Comparative Physicochemical Properties and Predicted Stability of Eplerenone and its Analogs

| Compound | Key Structural Feature | Predicted Polarity | Predicted Aqueous Solubility | Predicted Stability to Hydrolysis |

| Eplerenone | Methyl ester group | Moderate | Low | Susceptible under strong acid/base |

| This compound | Carboxylic acid group | High | Higher than Eplerenone | Potentially more stable to further hydrolysis at this position |

| Eplerenone Degradant | Dihydroxy, carboxylic acid | Very High | High | Product of hydrolysis |

Note: The predictions in this table are based on general chemical principles and would need experimental validation.

Cheminformatics and Data Mining for Identification of Related Chemical Entities to this compound

Cheminformatics and data mining techniques can be utilized to systematically analyze large chemical databases and identify molecules with structural or predicted property similarities to this compound. nih.govnih.gov These approaches can help in understanding the broader chemical space around this metabolite and in identifying other potentially related compounds that may not have been directly studied.

By defining a set of molecular descriptors for this compound (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area), similarity searches can be performed against databases like PubChem or ChEMBL. This can reveal compounds with similar physicochemical properties, which might share similar metabolic or degradation pathways.

Furthermore, data mining of biomedical literature and patent databases could uncover indirect associations or studies where this compound or structurally similar compounds have been mentioned, potentially providing leads for further investigation.

Table 4: Example of Molecular Descriptors for Cheminformatics Analysis of this compound

| Descriptor | Definition | Hypothetical Value |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | ~400 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Lower than Eplerenone |

| Hydrogen Bond Donors | The number of hydrogen atoms bonded to electronegative atoms (O, N). | 1 (from carboxylic acid) |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O, N) with lone pairs. | Multiple (from carbonyls, ether, hydroxyl) |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, related to cell permeability. | Higher than Eplerenone |

Note: The values are estimates and would be precisely calculated using cheminformatics software.

Conclusion and Future Research Directions in Des Methylformate Eplerenone Chemistry

Summary of Key Academic Contributions and Findings on Des-methylformate Eplerenone (B1671536)

The body of academic and industrial research focused squarely on Des-methylformate Eplerenone is limited. Its significance is almost exclusively tied to its role as an impurity in the synthesis of Eplerenone. Key findings are primarily in the realm of analytical chemistry and process control for the manufacturing of Eplerenone.

Commercial entities such as LGC Standards and other pharmaceutical impurity reference suppliers list this compound, highlighting its importance for the quality control of Eplerenone. lgcstandards.comimpurity.com The availability of this compound as a reference standard is crucial for the development and validation of analytical methods aimed at detecting and quantifying impurities in the final drug product.

One available piece of synthetic information indicates that 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid γ-Lactone serves as an intermediate in the synthesis of this compound. cymitquimica.com This suggests that specific synthetic routes have been developed, likely to produce the compound in a pure form for its use as a reference material. A study on the process-related impurities of Eplerenone detailed the synthesis and characterization of several other impurities, underscoring the complexity of the synthetic process and the potential for the formation of various side-products. mdpi.comnih.gov While this particular study did not focus on this compound, it provides a framework for how such impurities are identified and controlled.

Table 1: Identity and Context of this compound

| Attribute | Information | Source(s) |

| Chemical Name | This compound | lgcstandards.com |

| Synonym | 9,11alpha-Epoxy-17-hydroxy-3-oxo-17alpha-gamma-lactone | lgcstandards.com |

| Primary Role | Impurity of Eplerenone | lgcstandards.comimpurity.com |

| Application | Impurity Reference Material | lgcstandards.comimpurity.com |

| Synthetic Precursor | 11,17-Dihydroxy-3-oxo-pregn-4-ene-21-carboxylic Acid γ-Lactone | cymitquimica.com |

Unaddressed Research Questions and Methodological Challenges in this compound Studies

The narrow focus on this compound as an impurity leaves a multitude of research questions unanswered. There is a significant gap in the literature regarding its pharmacological and toxicological profile.

Key Unaddressed Questions:

What is the pharmacological activity, if any, of this compound? Does it interact with the mineralocorticoid receptor or other biological targets?

What is the toxicological profile of this compound? Understanding its potential toxicity is critical for setting appropriate limits for its presence in Eplerenone drug products.

What are the precise mechanisms and reaction conditions that lead to the formation of this compound during the synthesis of Eplerenone?

What are its physicochemical properties, such as solubility, stability, and spectroscopic characteristics in various matrices?

Methodological Challenges:

The primary challenge in studying this compound is its limited availability and the lack of commercial incentive for in-depth research beyond its role as an impurity. Obtaining sufficient quantities for extensive biological screening and toxicological studies can be a hurdle. Furthermore, the development of analytical methods to detect and quantify it at very low levels in the presence of the structurally similar and highly abundant Eplerenone requires high-resolution techniques and careful validation. mdpi.comnih.gov

Potential Impact of this compound Research on Broader Organic and Analytical Chemistry

Further investigation into this compound could have wider implications for both organic and analytical chemistry.

In organic chemistry , a deeper understanding of the synthetic pathways that lead to the formation of this compound could provide valuable insights into the reactivity of complex steroidal molecules. This knowledge could aid in the optimization of synthetic routes for Eplerenone and other related steroids to minimize the formation of this and other impurities.

In analytical chemistry , the development of highly sensitive and specific methods for the detection and quantification of this compound contributes to the broader toolkit of analytical techniques for impurity profiling in pharmaceuticals. These methods often push the boundaries of technologies like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). ethernet.edu.et

Emerging Technologies and Methodologies for Advancing this compound Research

Future research on this compound would benefit from the application of modern technologies and methodologies.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Can provide definitive structural elucidation and highly sensitive quantification.

Quantitative NMR (qNMR): Offers a powerful tool for the precise quantification of reference standards without the need for an identical standard.

Supercritical Fluid Chromatography (SFC): May offer advantages in the separation of structurally similar steroidal compounds.

Computational and In Silico Methods:

In Silico Toxicology Prediction: Computational models can be used to predict the potential toxicity of this compound, providing a preliminary risk assessment and guiding further experimental studies.

Density Functional Theory (DFT) Calculations: Can be employed to predict spectroscopic properties and reaction mechanisms, aiding in its identification and in understanding its formation.

Q & A

Q. What documentation standards are essential for ensuring the interpretability of this compound research data?

- Methodological Answer : Include metadata on methodology (e.g., HPLC conditions, model organisms), variable definitions, units of measurement, and software used (e.g., SAS for pharmacokinetic modeling). Supplementary materials should provide raw data, analysis scripts, and instrument calibration records. Adhere to FAIR principles for data reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.